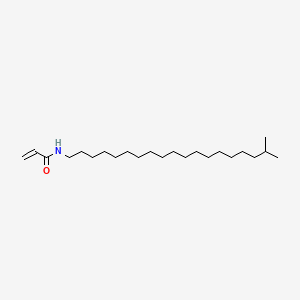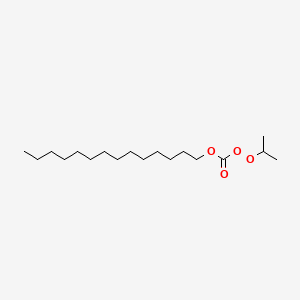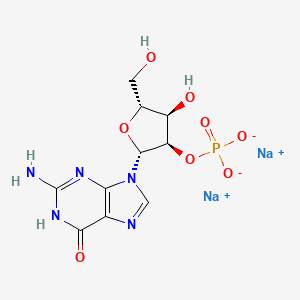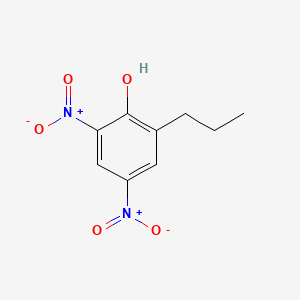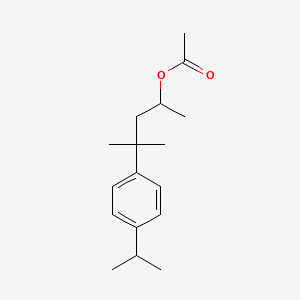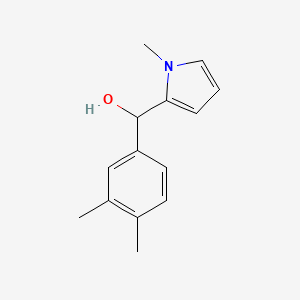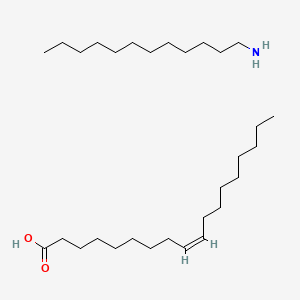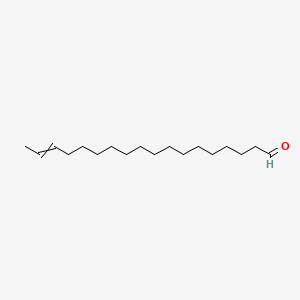
3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine is a nitrogen-containing heterocyclic compound It features a pyridine ring fused with a triazine ring, and is characterized by three methyl groups attached at the 3rd, 5th, and 7th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of catalysts and solvents is crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound.
Aplicaciones Científicas De Investigación
3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of protein kinases or modulation of signaling pathways critical for cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido(3,4-e)(1,2,4)triazine: Lacks the methyl groups present in 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine.
3,5-Dimethyl-pyrido(3,4-e)(1,2,4)triazine: Contains only two methyl groups.
7-Methyl-pyrido(3,4-e)(1,2,4)triazine: Contains a single methyl group.
Uniqueness
This compound is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. These methyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.
Propiedades
Número CAS |
121845-77-0 |
|---|---|
Fórmula molecular |
C9H10N4 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
3,5,7-trimethylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C9H10N4/c1-5-4-8-9(6(2)10-5)11-7(3)12-13-8/h4H,1-3H3 |
Clave InChI |
KXWNZAPDGLNRKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=N1)C)N=C(N=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



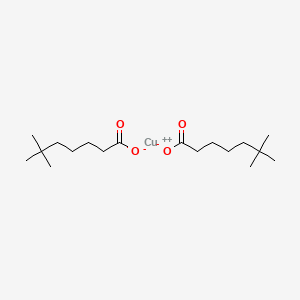
![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)
